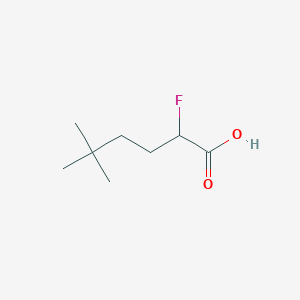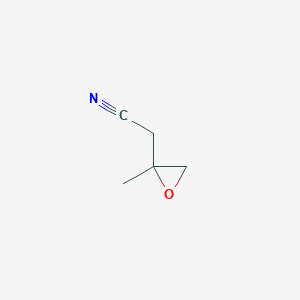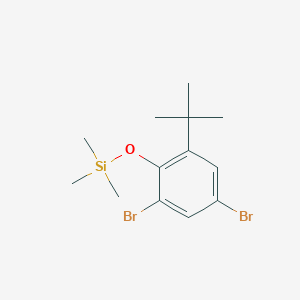
(4-Amino-2-nitrophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-2-nitrophenyl)boronic acid is an organic compound with the molecular formula C6H7BN2O4 It is a boronic acid derivative, characterized by the presence of both an amino group and a nitro group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-nitrophenyl)boronic acid typically involves the reaction of 4-amino-2-nitrophenyl bromide with a boronic acid derivative. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran, under the presence of a palladium catalyst. The reaction conditions often include heating and the use of a base such as potassium carbonate to facilitate the formation of the boronic acid group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same fundamental reactions but may include additional steps for purification and isolation to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Amino-2-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in a diamino compound.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino compounds.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
(4-Amino-2-nitrophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.
Industry: The compound is used in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of (4-Amino-2-nitrophenyl)boronic acid primarily involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process involves the transfer of the boronic acid group to the palladium complex, followed by reductive elimination to form the final product .
Vergleich Mit ähnlichen Verbindungen
- 4-Nitrophenylboronic acid
- 2-Nitrophenylboronic acid
- 4-Nitrophenylboronic acid pinacol ester
Comparison: (4-Amino-2-nitrophenyl)boronic acid is unique due to the presence of both an amino group and a nitro group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. For example, 4-Nitrophenylboronic acid lacks the amino group, limiting its reactivity in certain contexts .
Eigenschaften
Molekularformel |
C6H7BN2O4 |
|---|---|
Molekulargewicht |
181.94 g/mol |
IUPAC-Name |
(4-amino-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H7BN2O4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3,10-11H,8H2 |
InChI-Schlüssel |
GWANFFQKCNZFII-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)N)[N+](=O)[O-])(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)









![rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B13459785.png)


